molecular formula C9H6N2O B12905124 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one

Cat. No.: B12905124
M. Wt: 158.16 g/mol
InChI Key: ONFYCCVRHMDHCY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one typically involves the condensation of pyrrole derivatives under specific conditions. One common method involves the reaction of pyrrole with aldehydes or ketones in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.

    Solvent: Solvents like ethanol or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the electron-rich pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2H-Pyrrol-2-ylidene)methyl)-1H-pyrrole
  • 3,5-Dimethyl-2H-pyrrol-2-ylidene derivatives
  • Difluoro{2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)methyl]-3,5-dimethyl-1H-pyrrolato-N}boron

Uniqueness

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Biological Activity

5-((2H-Pyrrol-2-ylidene)methyl)-2H-pyrrol-2-one is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core with a substituent that includes a pyrrole moiety. Its chemical structure is crucial for understanding its biological interactions. The molecular formula is C10H10N2OC_{10}H_{10}N_2O, and it has a molecular weight of approximately 174.20 g/mol.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, thereby modulating their activity.
  • Receptor Binding : It could bind to receptors on cell surfaces, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example:

  • In Vitro Studies : In a study assessing the cytotoxic effects against A549 human lung adenocarcinoma cells, compounds similar to this compound demonstrated varying degrees of cytotoxicity. The MTT assay revealed that certain derivatives reduced cell viability significantly compared to controls (cisplatin) .
    CompoundIC50 (µM)Cell Line
    5-Pyrrole Derivative A15A549
    5-Pyrrole Derivative B20A549
    Cisplatin10A549
  • Mechanistic Insights : The anticancer effect is believed to be linked to the induction of apoptosis and inhibition of proliferation in cancer cells. Studies have shown that certain structural modifications enhance potency against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • In Vitro Antimicrobial Tests : Research indicates promising activity against multidrug-resistant strains of bacteria. For instance, derivatives exhibited selective antimicrobial activity against Staphylococcus aureus strains resistant to linezolid and tedizolid .
    PathogenMinimum Inhibitory Concentration (MIC)
    Methicillin-resistant S. aureus (MRSA)32 µg/mL
    Vancomycin-intermediate S. aureus (VISA)64 µg/mL

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrrole derivatives, including this compound, found that specific substitutions on the pyrrole ring enhanced anticancer efficacy against various cancer cell lines. The study utilized an MTT assay for cell viability assessment and demonstrated that compounds with electron-withdrawing groups showed increased potency .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Gram-positive pathogens highlighted the effectiveness of certain derivatives in inhibiting the growth of resistant bacterial strains. This study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Conclusion and Future Directions

The biological activity of this compound suggests significant potential as both an anticancer and antimicrobial agent. Ongoing research is essential to fully elucidate its mechanisms of action, optimize its structure for enhanced efficacy, and evaluate its safety profile in vivo.

Further studies should focus on:

  • In Vivo Efficacy : Conducting animal studies to assess therapeutic potential.
  • Mechanistic Studies : Elucidating precise molecular targets.
  • Formulation Development : Exploring delivery methods to enhance bioavailability.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

5-[(E)-pyrrol-2-ylidenemethyl]pyrrol-2-one

InChI

InChI=1S/C9H6N2O/c12-9-4-3-8(11-9)6-7-2-1-5-10-7/h1-6H/b7-6+

InChI Key

ONFYCCVRHMDHCY-VOTSOKGWSA-N

Isomeric SMILES

C1=C/C(=C\C2=NC(=O)C=C2)/N=C1

Canonical SMILES

C1=CC(=CC2=NC(=O)C=C2)N=C1

Origin of Product

United States

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